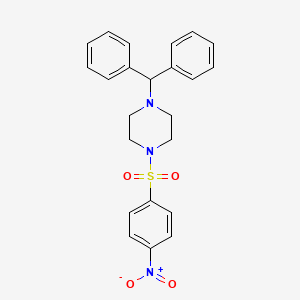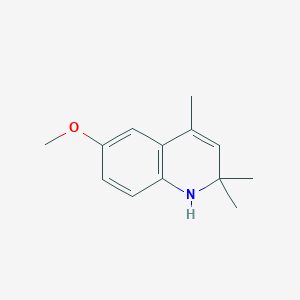
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Descripción general
Descripción
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is used as a building block in pharmaceutical testing .
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, including this compound, can be challenging due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . A method involving the heterogeneous catalytic condensation of aniline with acetone has been employed . Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 was synthesized by a microwave-assisted hydrothermal method and used as a catalyst .Molecular Structure Analysis
The this compound molecule contains a total of 33 bonds. There are 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 ether (aromatic) .Aplicaciones Científicas De Investigación
Metabolism and Biochemical Effects
- Metabolism in Rats: Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) undergoes de-ethylation in rats, leading to various metabolites including 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (Skaare & Solheim, 1979).
- Chromatographic Analysis: The stability of ethoxyquin and its transformation products has been studied using chromatographic techniques (Taimr & Prusíková, 1991).
- Antioxidant Mechanism: Research on ethoxyquin's reaction with alkylperoxyls has helped understand its antioxidant mechanism, forming various compounds including dimers and quinoline derivatives (Taimr, 1994).
Industrial and Environmental Applications
- Oxidation Products in Polymers: Studies have examined ethoxyquin's oxidation products, which are significant in understanding its role in stabilizing polymers (Taimr et al., 1991).
- Growth Stimulators for Plants: Synthesized derivatives of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have been shown to stimulate growth in woody plants, suggesting its potential as an agricultural growth enhancer (Vostrikova et al., 2020).
Photolytic and Reactive Properties
- Photoinduced Reactions: The kinetics of photoinduced addition reactions involving derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline have been studied, providing insights into their behavior under light exposure (Nekipelova et al., 2002).
- Reactions with Alkyl Radicals: The interaction of ethoxyquin and its derivatives with alkyl radicals has been examined, highlighting its potential in inhibiting radical-mediated degradation (Taimr et al., 1993).
Miscellaneous Applications
- Synthesis of Nitrogen Heterocyclics: Research on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of dihydroquinoline derivatives has implications for the synthesis of nitrogen heterocyclic compounds (Gogte et al., 1970).
- EPR Study of Radical Intermediates: EPR spectroscopy has been utilized to study the radicals formed in the oxidation of dihydroquinoline derivatives, contributing to a deeper understanding of their antioxidant properties (Gunstone et al., 1991).
Propiedades
IUPAC Name |
6-methoxy-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQICGCZZOQMMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655996.png)
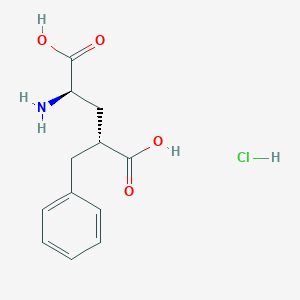
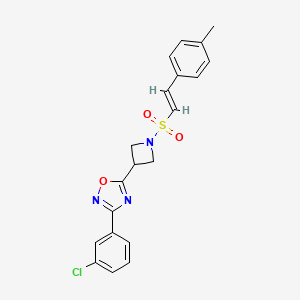
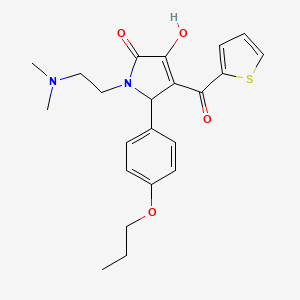
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B2656001.png)
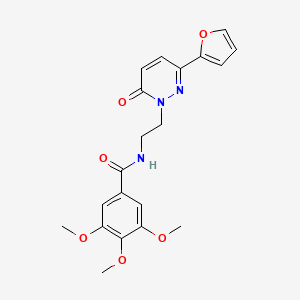
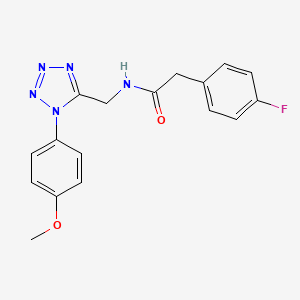

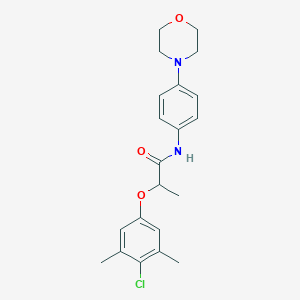
![1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2656008.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclohexan-1-ol](/img/structure/B2656009.png)

![3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2656014.png)
